molecular formula C14H13BrN2O4 B11111095 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

Cat. No.: B11111095
M. Wt: 353.17 g/mol
InChI Key: WWYLDYHLOIQNHA-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of brominated phenoxy, methoxy, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of 4-BROMO-2-METHOXYPHENOXYACETIC ACID: This can be achieved by reacting 4-bromo-2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to Hydrazide: The acid is then converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation with Furan-2-carbaldehyde: The final step involves the condensation of the hydrazide with furan-2-carbaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and furan moieties.

    Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.

    Substitution: The bromine atom on the phenoxy ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Amines or reduced hydrazides.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is likely related to its ability to interact with specific molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-2-METHOXYPHENOXYACETIC ACID: A precursor in the synthesis of the target compound.

    FURAN-2-CARBALDEHYDE: Another precursor used in the final condensation step.

    Other Hydrazides: Compounds with similar hydrazide functional groups.

Uniqueness

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of brominated phenoxy, methoxy, and furan moieties, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C14H13BrN2O4

Molecular Weight

353.17 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H13BrN2O4/c1-19-13-7-10(15)4-5-12(13)21-9-14(18)17-16-8-11-3-2-6-20-11/h2-8H,9H2,1H3,(H,17,18)/b16-8+

InChI Key

WWYLDYHLOIQNHA-LZYBPNLTSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=CO2

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.